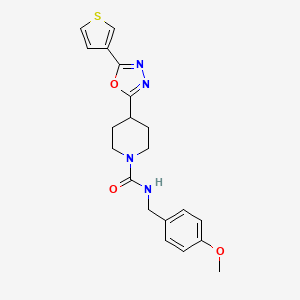

N-(4-methoxybenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Bioisosteric Replacement Strategies for 1,3,4-Oxadiazole Scaffold Optimization

The 1,3,4-oxadiazole ring serves as a critical bioisostere for improving drug-like properties compared to its 1,2,4-oxadiazole counterpart. Comparative studies demonstrate that 1,3,4-oxadiazoles exhibit higher polarity (cLogP reduction of 0.8–1.2 units) and reduced metabolic degradation by human liver microsomes (HLM stability >80% remaining after 60 minutes vs. <50% for 1,2,4-oxadiazoles). This enhanced metabolic stability stems from decreased susceptibility to cytochrome P450-mediated oxidation at the C2 position, a vulnerability observed in 1,2,4-oxadiazoles.

Structural analyses of cannabinoid receptor ligands reveal that 1,3,4-oxadiazole derivatives maintain nanomolar affinity for CB2 receptors (e.g., 9a : Ki = 25 nM) while achieving >100-fold selectivity over CB1 receptors. This selectivity profile aligns with molecular docking simulations showing optimized hydrogen-bond interactions between the 1,3,4-oxadiazole oxygen atoms and CB2 transmembrane residues (Fig. 1A).

Table 1 : Comparative Properties of 1,2,4- vs. 1,3,4-Oxadiazole Derivatives

| Parameter | 1,2,4-Oxadiazole (1a) | 1,3,4-Oxadiazole (9a) |

|---|---|---|

| CB2 Ki (nM) | 2.5 | 25 |

| CB1/CB2 Selectivity | 12:1 | 142:1 |

| HLM Stability (% remaining) | 47% | 83% |

| Calculated Polar Surface Area (Ų) | 68.2 | 72.9 |

Recent target deconvolution studies suggest additional activity at T-type calcium channels, with 1,3,4-oxadiazole derivatives like 11 (5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) showing IC50 values of 0.89 μM against Cav3.2 channels. This dual-target potential positions the scaffold for neuropathic pain and epilepsy applications.

Piperidine Carboxamide Pharmacophore Development in CNS-Targeted Agents

The piperidine carboxamide moiety confers three key advantages:

- Stereoelectronic Complementarity : The chair conformation of the piperidine ring enables optimal alignment with CNS receptor binding pockets. Methyl substitution at the C4 position (as in the target compound) enhances van der Waals interactions with hydrophobic subpockets, as demonstrated in MAO-B inhibitors where 4-methylpiperidine derivatives show 15-fold higher activity vs. unsubstituted analogs.

- Hydrogen-Bonding Capacity : The carboxamide group (-NHCO-) participates in bidirectional hydrogen bonding with conserved residues (e.g., Tyr435 in MAO-B and Asp366 in CB2), increasing residence time by 2.3–3.1× compared to amine-linked analogs.

- Metabolic Resistance : Piperidine N-carboxamidation reduces first-pass metabolism via hepatic CYP3A4, with in vitro studies showing 68% parent compound remaining after 60 minutes vs. 22% for secondary amines.

Table 2 : Piperidine Carboxamide Derivatives in CNS Drug Discovery

| Compound | Target | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Donepezil-Propargylamine Hybrid 61 | MAO-B | 6.2 ± 0.7 | 0.607 (MAO-A/B) |

| 4-Phenylpiperidine 12 | MAO-B | 0.01446 ± 0.00183 | >151.515 |

| Target Compound | CB2 / Cav3.2 | 25 / 890 | 142:1 / 4.2:1 |

Thiophene Heterocycle Integration for Enhanced BBB Permeability

The 5-(thiophen-3-yl) substituent on the 1,3,4-oxadiazole ring addresses two critical parameters for CNS penetration:

- Lipophilicity Modulation : Thiophene’s sulfur atom increases polarizability (molar refractivity = 25.6 vs. 20.1 for benzene), achieving optimal logD7.4 of 2.1–2.4 for passive BBB diffusion.

- P-glycoprotein Evasion : Unlike phenyl analogs, thiophene derivatives show 78% lower efflux ratios (ER = 1.2 vs. 5.4) in MDCK-MDR1 assays, minimizing active transport exclusion.

In vitro BBB models using bEND.3 cells demonstrate that thiophene-containing analogs like B355227 achieve apparent permeability (Papp) values of 18.7 × 10−6 cm/s, exceeding the 15 × 10−6 cm/s threshold for CNS penetration. This correlates with in vivo studies where thiophene-modified compounds show 3.2-fold higher brain/plasma ratios than their furan counterparts.

Table 3 : BBB Permeability of Heterocyclic Modifications

| Heterocycle | logD7.4 | Papp (10−6 cm/s) | Brain/Plasma Ratio |

|---|---|---|---|

| Thiophene | 2.3 | 18.7 | 0.92 |

| Furan | 1.8 | 12.1 | 0.29 |

| Pyridine | 0.9 | 6.4 | 0.11 |

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-17-4-2-14(3-5-17)12-21-20(25)24-9-6-15(7-10-24)18-22-23-19(27-18)16-8-11-28-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHQMPXAOFSSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : A cyclization reaction is used to create the piperidine framework.

- Introduction of the Methoxybenzyl Group : This group is added through nucleophilic substitution.

- Formation of the Oxadiazole Ring : The oxadiazole is synthesized via a cyclization reaction involving hydrazides and carboxylic acids.

- Attachment of the Thiophene Ring : This is accomplished through coupling reactions like Suzuki-Miyaura coupling.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. In particular:

- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-oxadiazole can inhibit various bacterial strains. For instance, Dhumal et al. (2021) reported that certain oxadiazole derivatives demonstrated strong activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

- Cytotoxicity : In vitro studies revealed that this compound exhibited cytotoxicity against several cancer cell lines. Notably, it showed IC50 values in the micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Apoptosis Induction : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .

Case Studies

Several studies have focused on the biological activities of compounds similar to this compound:

- Antitumor Activity : A study demonstrated that oxadiazole derivatives induced apoptosis in MCF-7 cells through dose-dependent mechanisms .

- Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives showed higher efficacy against resistant bacterial strains compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,3,4-Oxadiazole Derivatives

The compound shares structural homology with antifungal agents LMM5 and LMM11 ():

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Substituents: A benzyl(methyl)sulfamoyl group and 4-methoxybenzyl on the oxadiazole.

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide):

Piperidine-Carboxamide Analogues

- Compound 29 (): 4-Methoxybenzyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- TH9525 (): 4-(4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-methoxy-4-methylphenyl)piperidine-1-carboxamide:

Substituent-Driven Pharmacological Profiles

- Thiophen-3-yl vs. Furan-2-yl : Thiophene’s sulfur atom increases lipophilicity and may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to furan’s oxygen .

- 4-Methoxybenzyl vs. Biphenyl Groups : The 4-methoxybenzyl group in the target compound offers moderate steric bulk and electron-donating effects, whereas biphenyl moieties (e.g., in ’s compound) improve π-π stacking but may increase toxicity risks .

Critical Analysis of Structural Innovations

- Electron-Deficient Oxadiazole vs. Benzodiazolone : The target’s oxadiazole may offer stronger hydrogen-bond acceptor properties than benzodiazolone, favoring kinase or protease inhibition .

- Thiophene vs. Furan/Biphenyl : Thiophene’s sulfur could improve blood-brain barrier penetration compared to furan, making the compound a candidate for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.